2-Amino-6-fluoro-3-nitrobenzamide
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Overview
Description
2-Amino-6-fluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H6FN3O3 and a molecular weight of 199.14 g/mol It is characterized by the presence of an amino group, a fluoro substituent, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-3-nitrobenzamide typically involves the nitration of 2-Amino-6-fluorobenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The fluoro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Major Products:
Reduction: 2-Amino-6-fluoro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-fluoro-3-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluoro substituent can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
- 2-Amino-6-fluoro-3-chlorobenzamide
- 2-Amino-6-fluoro-3-methylbenzamide
- 2-Amino-6-fluoro-3-hydroxybenzamide
Comparison: 2-Amino-6-fluoro-3-nitrobenzamide is unique due to the presence of both a nitro and a fluoro group, which confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the fluoro group enhances binding interactions with molecular targets . This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-6-fluoro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,9H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJJMZZTNABYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379319-95-5 |
Source
|
Record name | 2-amino-6-fluoro-3-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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